N-(2-fluoro-5-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-FLUORO-5-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a furan ring, and a methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-FLUORO-5-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The initial step involves the synthesis of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-keto ester, with hydroxylamine under acidic conditions.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a suitable nucleophile.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the synthesized fragments to form the target compound. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of N4-(2-FLUORO-5-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-FLUORO-5-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger molecular structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile, varying temperatures.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-(2-FLUORO-5-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of N4-(2-FLUORO-5-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
N~4~-(2-FLUORO-5-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:
N-(2-fluoro-5-methylphenyl)piperidine-4-carboxamide: This compound shares the fluorinated phenyl group but differs in the presence of a piperidine ring instead of the isoxazole and furan rings.
2-Fluoro-N-(4-methylphenyl)acetamide: This compound has a simpler structure with a fluorinated phenyl group and an acetamide moiety.
Properties
Molecular Formula |
C19H14FN3O3 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14FN3O3/c1-10-5-6-13(20)14(8-10)21-18(24)12-9-15(16-4-3-7-25-16)22-19-17(12)11(2)23-26-19/h3-9H,1-2H3,(H,21,24) |
InChI Key |
CXGRYJRLXXGYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4 |
Origin of Product |
United States |
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